(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Common reagents used in the synthesis include:
- Aldehydes: 2,4-dimethylbenzaldehyde and 4-nitrobenzaldehyde
- Ketones: Acetophenone derivatives
- Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Amines, oxides
Reduction: Alcohols, ketones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the nitro group and aromatic rings suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound might be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(2,4-dimethylphenyl)-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and aromatic groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(3E)-1-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-13-23(18(2)14-17)26-24(20-6-4-3-5-7-20)16-21(25(26)28)15-19-9-11-22(12-10-19)27(29)30/h3-16H,1-2H3/b21-15+ |
InChI Key |
TVMSVCARVYRCEB-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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